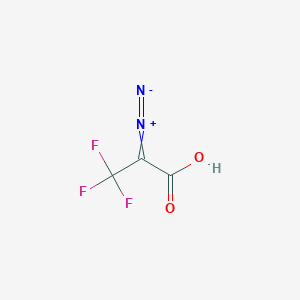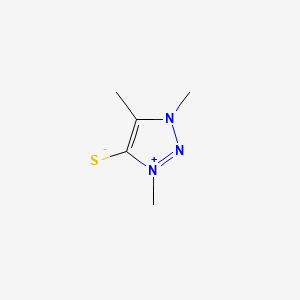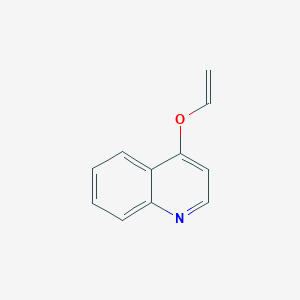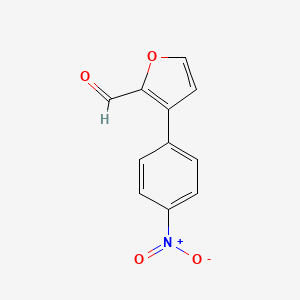
3-(4-Nitrophenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-nitrophenyl group and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two aldehydes . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)furan-2-carboxylic acid.
Reduction: 3-(4-Aminophenyl)furan-2-carbaldehyde.
Substitution: 3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde (bromination product).
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system and electron-withdrawing nitro group.
Biological Studies: It serves as a probe in studying enzyme-catalyzed reactions and as a precursor for fluorescent dyes.
Mecanismo De Acción
The biological activity of 3-(4-Nitrophenyl)furan-2-carbaldehyde is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The furan ring and aldehyde group also contribute to its reactivity and ability to form covalent bonds with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(4-Aminophenyl)furan-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde: Similar structure but with an additional bromine atom on the furan ring.
Uniqueness
3-(4-Nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of electron-withdrawing and electron-donating groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
66369-58-2 |
|---|---|
Fórmula molecular |
C11H7NO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H |
Clave InChI |
QJOIWBJNUQLUED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(OC=C2)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


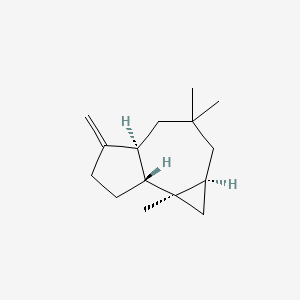
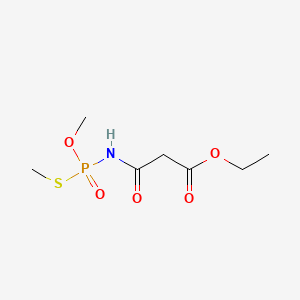



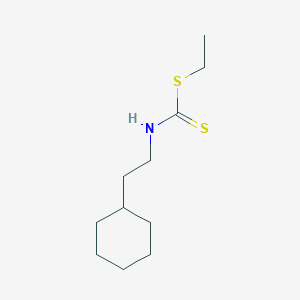


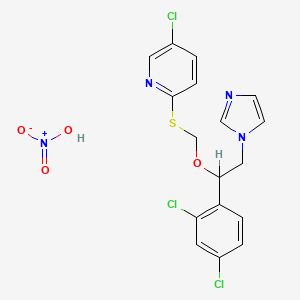
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

